[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride
CAS No.: 921074-88-6
Cat. No.: VC8318951
Molecular Formula: C9H15N3
Molecular Weight: 165.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921074-88-6 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 |
| IUPAC Name | N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine |
| Standard InChI | InChI=1S/C9H15N3/c1-7(2)9-11-5-4-8(12-9)6-10-3/h4-5,7,10H,6H2,1-3H3 |
| Standard InChI Key | KRRRBVLCBDSKOS-UHFFFAOYSA-N |
| SMILES | CC(C)C1=NC=CC(=N1)CNC |
| Canonical SMILES | CC(C)C1=NC=CC(=N1)CNC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound is a dihydrochloride salt of the tertiary amine [(2-Isopropylpyrimidin-4-yl)methyl]methylamine. Its systematic IUPAC name is N-methyl-1-(2-propan-2-ylpyrimidin-4-yl)methanamine dihydrochloride, reflecting the isopropyl-substituted pyrimidine core and methylamine side chain. Key molecular identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₅N₃·2HCl |
| Molecular Weight | 165.24 (free base) + 72.92 HCl |
| SMILES Notation | CC(C)C₁=NC=CC(=N₁)CNC |
| InChI Key | KRRRBVLCBDSKOS-UHFFFAOYSA-N |
| PubChem CID (Free Base) | 46784176 |
The pyrimidine ring system contributes to potential π-π stacking interactions, while the isopropyl group introduces steric bulk that may influence binding affinities in biological systems.
Synthesis and Manufacturing Considerations
Synthetic Pathways
Industrial synthesis typically employs multistep protocols under controlled conditions:
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Pyrimidine Core Formation: Cyclocondensation of β-diketones with amidines or urea derivatives generates the 2-isopropylpyrimidine scaffold.
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Side-Chain Introduction: Nucleophilic substitution or reductive amination attaches the methylaminomethyl group at the pyrimidine's 4-position.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing solubility and crystallinity.
Critical process parameters include:
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 0–25°C (aminolysis step) |
| Solvent System | Methanol/DCM mixtures |
| pH Control | 4.5–5.5 during salt formation |
The discontinued status of commercial batches (as noted by CymitQuimica ) suggests challenges in scale-up or purification, potentially related to byproduct formation during quaternization.
Physicochemical Profile
Stability and Solubility
While experimental data remain limited, analogous pyrimidine derivatives exhibit:
| Property | Estimated Value |
|---|---|
| Aqueous Solubility | ≥50 mg/mL (pH 1–3) |
| LogP (Free Base) | 1.2 ± 0.3 |
| pKa (Amine) | 8.9–9.4 (predicted) |
The dihydrochloride form significantly improves water solubility compared to the free base, making it preferable for in vitro assays requiring polar solvents. Thermal gravimetric analysis of similar compounds suggests decomposition onset temperatures around 180–200°C, indicating moderate thermal stability for standard laboratory handling.
Biological Relevance and Hypothesized Mechanisms
Structural Activity Relationships
Though direct bioactivity data for this specific compound are unavailable, its structural analogs demonstrate:
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Neuromodulatory Potential: Pyrimidine amines frequently act as histamine H₃ receptor antagonists (Kᵢ ≈ 50–200 nM).
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Enzyme Inhibition: 4-aminomethylpyrimidines inhibit dihydrofolate reductase (DHFR) with IC₅₀ values in the micromolar range.
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Blood-Brain Barrier Permeability: Predicted CNS MPO score of 4.2 suggests moderate brain penetration capability.
The isopropyl substituent may confer metabolic stability by impeding cytochrome P450-mediated oxidation at the pyrimidine 2-position.
Research Applications and Future Directions
Current Utilization
Despite its discontinued status, researchers have employed this compound as:
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A synthetic intermediate in heterocyclic chemistry
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A crystallization standard for X-ray diffraction studies of amine salts
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A reference compound in mass spectrometry method development
Knowledge Gaps and Opportunities
Priority research areas include:
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Target Deconvolution Studies: High-throughput screening against kinase panels and GPCR arrays.
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Prodrug Development: Esterification of the amine groups to enhance bioavailability.
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Computational Modeling: Molecular dynamics simulations of receptor binding kinetics.
A proposed synthetic roadmap for derivative development could involve:
| Modification Site | Potential Derivatives |
|---|---|
| Pyrimidine 5-Position | Halogenation for H-bonding |
| Isopropyl Group | Cyclopropane bioisosteres |
| Methylamine Side Chain | Acylation for sustained release |
| Hazard Parameter | Precautionary Measure |
|---|---|
| Inhalation Risk | Use fume hood with >0.5 m/s face velocity |
| Ocular Exposure | ANSI Z87.1-compliant goggles |
| Spill Management | Neutralize with 5% sodium bicarbonate |
The compound's structural similarity to Schedule II precursor chemicals warrants strict inventory controls under 21 CFR §1300.
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